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Compound of Interest

Compound Name:
4'-tert-Butyl-4-

chlorobutyrophenone

Cat. No.: B042407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-tert-Butyl-4-chlorobutyrophenone is a key chemical intermediate with significant

applications in medicinal chemistry, primarily serving as a building block in the synthesis of

various pharmaceutical compounds. Its butyrophenone core, characterized by a tert-butyl

group on the phenyl ring and a terminal chlorine atom on the butyryl chain, makes it a versatile

precursor for the construction of more complex molecules. This document provides detailed

application notes and experimental protocols for the use of 4'-tert-Butyl-4-
chlorobutyrophenone in the synthesis of prominent antihistaminic drugs, including Ebastine,

Terfenadine, and Fexofenadine.
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Property Value Reference

CAS Number 43076-61-5 [1][2][3]

Molecular Formula C₁₄H₁₉ClO [4]

Molecular Weight 238.75 g/mol [4]

Appearance Solid [4]

IUPAC Name
1-(4-tert-butylphenyl)-4-

chlorobutan-1-one
[4]

Applications in Medicinal Chemistry
The primary utility of 4'-tert-Butyl-4-chlorobutyrophenone lies in its role as a precursor for

the synthesis of second-generation antihistamines. These drugs are selective antagonists of

the histamine H1 receptor and are widely used in the treatment of allergic conditions such as

rhinitis and urticaria.

Synthesis of Ebastine
Ebastine is a non-sedating H1 antihistamine. The synthesis of Ebastine involves the N-

alkylation of 4-(diphenylmethoxy)piperidine with 4'-tert-Butyl-4-chlorobutyrophenone.

Synthesis of Terfenadine and Fexofenadine
Terfenadine, another second-generation antihistamine, can also be synthesized from 4'-tert-
Butyl-4-chlorobutyrophenone. Fexofenadine, the active metabolite of Terfenadine, is now

more commonly used due to a better safety profile. The synthesis of these molecules involves

the reaction of 4'-tert-Butyl-4-chlorobutyrophenone with an appropriate piperidine derivative,

followed by reduction of the ketone functionality.

Experimental Protocols
Protocol 1: Synthesis of 4'-tert-Butyl-4-
chlorobutyrophenone
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This protocol describes the synthesis of the title compound via a Friedel-Crafts acylation

reaction.

Reaction Scheme:

Materials:

tert-Butylbenzene

4-chlorobutyryl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Ice

Sodium sulfate (Na₂SO₄), anhydrous

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous

aluminum chloride (1.1 eq) and anhydrous dichloromethane.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane from

the dropping funnel to the stirred suspension.

After the addition is complete, add tert-butylbenzene (1.0 eq) dropwise, maintaining the

temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and

concentrated hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Protocol 2: Synthesis of Ebastine from 4'-tert-Butyl-4-
chlorobutyrophenone
Reaction Scheme:

Materials:

4'-tert-Butyl-4-chlorobutyrophenone

4-(diphenylmethoxy)piperidine

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

Toluene or Methyl isobutyl ketone (MIBK)

Dimethylformamide (DMF) (optional, as a co-solvent)

Water

Standard glassware for organic synthesis
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Procedure:

To a solution of 4-(diphenylmethoxy)piperidine (1.0 eq) in toluene, add potassium carbonate

(2.0 eq) and 4'-tert-Butyl-4-chlorobutyrophenone (1.05 eq).

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 10-15 hours.

Monitor the reaction by TLC or HPLC.

After completion, cool the reaction mixture to room temperature.

Add water to dissolve the inorganic salts and separate the organic layer.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude Ebastine can be purified by recrystallization from a suitable solvent like ethanol or

isopropanol.

Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of Ebastine

from 4'-tert-Butyl-4-chlorobutyrophenone as reported in various patents.

Base Solvent
Temperature
(°C)

Time (h) Yield (%)

NaHCO₃ Toluene/DMF 121 12 84.3 (in solution)

K₂CO₃ Toluene Reflux 10-15 Not specified

NaHCO₃
Methyl isobutyl

ketone
Reflux 36 Not specified

Signaling Pathway and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
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Ebastine, synthesized from 4'-tert-Butyl-4-chlorobutyrophenone, is an antagonist of the

histamine H1 receptor. The binding of histamine to its H1 receptor, a G-protein coupled

receptor (GPCR), initiates a signaling cascade that leads to allergic and inflammatory

responses.
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Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Ebastine.

Experimental Workflow: Synthesis and Purification of
Ebastine
The following diagram illustrates a typical workflow for the laboratory synthesis and purification

of Ebastine using 4'-tert-Butyl-4-chlorobutyrophenone.
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Synthesis

Work-up

Purification

4'-tert-Butyl-4-chlorobutyrophenone
+ 4-(diphenylmethoxy)piperidine

+ Base (e.g., K₂CO₃)
+ Solvent (e.g., Toluene)

Reflux at 110-120 °C
(10-15 hours)

Monitor by TLC/HPLC

Cool to Room Temperature

Add Water
Separate Organic Layer
Wash with Water & Brine

Dry with Na₂SO₄

Filter

Concentrate under
Reduced Pressure

Recrystallize from
Ethanol or Isopropanol
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Caption: General experimental workflow for the synthesis and purification of Ebastine.
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Conclusion
4'-tert-Butyl-4-chlorobutyrophenone is a valuable and commercially significant intermediate

in the synthesis of important antihistamine drugs. The protocols and data presented here

provide a comprehensive resource for researchers and professionals in the field of medicinal

chemistry and drug development, facilitating the efficient and effective use of this versatile

building block. The provided diagrams offer a clear visualization of the underlying biological

pathway and the practical laboratory workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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